Aloenin-2'-p-coumaroyl ester
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C28H28O12 |
|---|---|
Molecular Weight |
556.5 g/mol |
IUPAC Name |
[(2S,3R,4S,5S,6R)-4,5-dihydroxy-2-[5-hydroxy-2-(4-methoxy-6-oxopyran-2-yl)-3-methylphenoxy]-6-(hydroxymethyl)oxan-3-yl] (E)-3-(4-hydroxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C28H28O12/c1-14-9-17(31)10-19(24(14)20-11-18(36-2)12-23(33)37-20)38-28-27(26(35)25(34)21(13-29)39-28)40-22(32)8-5-15-3-6-16(30)7-4-15/h3-12,21,25-31,34-35H,13H2,1-2H3/b8-5+/t21-,25-,26+,27-,28-/m1/s1 |
InChI Key |
AVKZBTISTJWNNL-MKNNQNITSA-N |
Isomeric SMILES |
CC1=CC(=CC(=C1C2=CC(=CC(=O)O2)OC)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)OC(=O)/C=C/C4=CC=C(C=C4)O)O |
Canonical SMILES |
CC1=CC(=CC(=C1C2=CC(=CC(=O)O2)OC)OC3C(C(C(C(O3)CO)O)O)OC(=O)C=CC4=CC=C(C=C4)O)O |
Origin of Product |
United States |
Historical Overview of Natural Product Discovery from Aloe Species
The use of Aloe plants for medicinal and cosmetic purposes dates back thousands of years, with mentions in ancient texts from Egyptian, Greek, Roman, and other cultures. aloevera-centar.comunionbio.italover.esnih.gov The scientific investigation into the chemical constituents of Aloe, however, is a more recent endeavor. The 19th and 20th centuries marked a significant turning point as analytical techniques advanced, allowing for the isolation and characterization of specific bioactive compounds.
Early scientific studies in the mid-1800s led to the identification of aloin (B1665253), a key active principle in Aloe. unionbio.it The mid-20th century saw a resurgence in Aloe research, spurred by new technologies that enabled the stabilization and preservation of the plant's gel, making it accessible for global study. aloevera-centar.com This period paved the way for the discovery of a wide array of compounds, including anthraquinones, chromones, and pyrones. Over 130 distinct compounds have been identified from the Aloe genus, which comprises nearly 420 species primarily found in Africa. ben-erikvanwyk.comuj.ac.za The development of techniques like high-performance liquid chromatography (HPLC) has been instrumental in separating and identifying these complex phytochemicals, including Aloenin-2'-p-coumaroyl ester. ben-erikvanwyk.com
Botanical Sources and Geographic Distribution of Aloenin 2 P Coumaroyl Ester
Aloenin-2'-p-coumaroyl ester is not ubiquitously present across all Aloe species. Its isolation has been specifically reported from the leaves of Aloe vera (also known as Aloe barbadensis Mill.). medchemexpress.comtandfonline.commedchemexpress.comtandfonline.com This species is native to the Arabian Peninsula but is now cultivated worldwide in tropical and dry climates for commercial purposes. aloevera-centar.comahpa.org Research has also identified this compound in Aloe nyeriensis, a species found in Kenya. ben-erikvanwyk.comnp-mrd.org The genus Aloe has its centers of species richness in Southern and Eastern Africa and Madagascar. ben-erikvanwyk.com
The concentration and presence of this compound can be influenced by factors such as the specific plant part, the stage of growth, and the geographical source of the plant. nih.gov
Chemical Classification and Structural Relationship Within Natural Pyrones and Chromones
Aloenin-2'-p-coumaroyl ester belongs to the chemical class of phenolic glycosides. np-mrd.org Its core structure is a derivative of aloenin (B1665714), which is a 6-phenyl-2-pyrone. tandfonline.comnih.gov More specifically, it is an ester formed between aloenin and p-coumaric acid. The molecular formula for this compound is C₂₈H₂₈O₁₂ and it has a molecular weight of 556.51 g/mol . medchemexpress.com
The structure consists of a pyranone ring system, a phenolic group, and a glycosyl moiety, which is further esterified with p-coumaric acid. np-mrd.org This places it within the broader categories of pyrones and chromones, which are common constituents of Aloe species. ben-erikvanwyk.comuj.ac.zaresearchgate.net Chromones and pyrones are structurally related heterocyclic compounds that differ in the position of the carbonyl group on the pyran ring. The chemotaxonomic study of Aloe species often involves the analysis of these compounds, with specific groups of species being characterized by the presence of particular types of chromones and pyrones. core.ac.uk Aloenin and its derivatives, including the 2'-p-coumaroyl ester, are considered significant chemotaxonomic markers. core.ac.uk
Significance of Aloenin 2 P Coumaroyl Ester in Phytochemical Research
Comprehensive Review of Extraction Techniques from Aloe Plant Materials
The initial step in obtaining this compound involves its extraction from the leaves of Aloe vera. medchemexpress.comnordicbiosite.comtargetmol.com Research has demonstrated the efficacy of solvent extraction for this purpose.
A common method involves the use of an ethanol-water mixture (80:20, v/v) for the extraction of phytochemicals from powdered Aloe vera leaves. hu.edu.jo Another successful approach utilizes acetone (B3395972) to create a dried extract from the exudates of dry aloe leaves. researchgate.nettandfonline.comtandfonline.com Methanolic extracts have also been used to isolate this and other related compounds. researchgate.net
These initial extracts contain a complex mixture of compounds, including other chromones, phenyl pyrones, anthrones, and anthraquinones, necessitating further purification. hu.edu.joresearchgate.net
Chromatographic Separation Strategies
Following extraction, various chromatographic techniques are employed to separate this compound from the crude extract. These methods exploit differences in the physicochemical properties of the various compounds present to achieve separation.
High-Speed Counter-Current Chromatography (HSCCC) has proven to be a highly effective, one-step method for the preparative separation of this compound from Aloe barbadensis Mill extracts. researchgate.nettandfonline.comtandfonline.com This technique is a form of liquid-liquid partition chromatography that avoids the use of a solid support matrix, thereby preventing the irreversible adsorption of samples that can occur with other methods. tandfonline.com
In a notable study, a dried acetone extract of Aloe was subjected to HSCCC. tandfonline.comtandfonline.com The separation was achieved using an optimized two-phase solvent system composed of hexane-ethyl acetate-acetone-water (0.2:5:1.5:5, v/v/v/v). researchgate.nettandfonline.comtandfonline.com The lower phase of this solvent system was used as the mobile phase in a head-to-tail elution mode. researchgate.nettandfonline.comtandfonline.com Key parameters for this separation included a revolution speed of 860 rpm for the separation column, a mobile phase flow rate of 1.5 mL/min, and UV detection at a wavelength of 300 nm. researchgate.nettandfonline.comtandfonline.com
This single HSCCC step successfully yielded this compound with a purity of 95.6%, alongside other compounds like aloin and isoaloeresin D. researchgate.nettandfonline.comtandfonline.com
| Parameter | Value |
| Technique | High-Speed Counter-Current Chromatography (HSCCC) |
| Solvent System | hexane-ethyl acetate-acetone-water (0.2:5:1.5:5, v/v/v/v) |
| Mobile Phase | Lower phase |
| Elution Mode | Head-to-tail |
| Revolution Speed | 860 rpm |
| Flow Rate | 1.5 mL/min |
| UV Detection | 300 nm |
| Purity Achieved | 95.6% |
High-Performance Liquid Chromatography (HPLC) is an indispensable tool for both the analysis and purification of this compound. It is often used to determine the purity of fractions obtained from other chromatographic techniques, such as HSCCC. researchgate.nettandfonline.comtandfonline.com
In the context of analyzing the purity of HSCCC-isolated this compound, HPLC with an area normalization method is employed. researchgate.nettandfonline.comtandfonline.com Furthermore, HPLC coupled with mass spectrometry (HPLC-MS) is a powerful method for the identification of this compound and other compounds in Aloe extracts. hu.edu.jo For instance, in an analysis of an ethanol (B145695) extract of Aloe vera leaves, this compound was identified as one of eleven bioactive phytochemicals. hu.edu.jo This analysis was performed using LC-MS, where the compound eluted at 55 minutes. hu.edu.jo
While detailed preparative HPLC parameters for this specific compound are not extensively documented in the provided search results, HPLC remains a standard technique for purifying compounds to high degrees.
Thin-Layer Chromatography (TLC) is another valuable technique used in the isolation of this compound, particularly for the fractionation of crude extracts and the purification of sub-fractions. ijdrt.com
In one methodology, a methanolic extract of Aloe barbadensis was subjected to a combination of column and thin-layer chromatography to isolate a potent antioxidative compound, which was identified as a related chromone (B188151) derivative. researchgate.net While this specific study did not focus on this compound, it highlights the utility of TLC in the separation of similar compounds from Aloe extracts.
In more detailed fractionation schemes, preparative TLC has been used to purify fractions obtained from vacuum liquid chromatography (VLC). For example, a methanolic subfraction was purified by preparative TLC using a solvent system of toluene:EtOAc:MeOH:NH3 (40:35:20:5) to yield a pure compound. ijdrt.com Another example involved the purification of a different methanolic subfraction with a preparative TLC system of DCM:EtOAc:MeOH:H2O:Formic acid (28:32:36:1:0.2). ijdrt.com
Optimization of Isolation Protocols for Research-Grade Purity
Achieving research-grade purity of this compound often requires a combination and optimization of the aforementioned techniques. The goal is to maximize the yield and purity of the final product.
The use of HSCCC as a one-step purification method has been shown to be a significant optimization, as it can be time-consuming and lead to lower recovery rates due to the irreversible adsorption of samples onto solid support matrices in traditional column chromatography. tandfonline.com The purity of the this compound obtained from the optimized HSCCC protocol was reported to be 95.6%, as determined by HPLC. researchgate.nettandfonline.comtandfonline.com
For higher purity, further purification of the HSCCC-isolated fraction could be performed using preparative HPLC. The optimization of the HPLC method would involve selecting the appropriate column, mobile phase composition, and gradient to effectively separate any remaining impurities. The structures of the purified compounds are typically confirmed using spectroscopic methods such as high-resolution mass spectrometry (HRMS), UV, IR, and NMR. researchgate.nettandfonline.comtandfonline.com
Advanced Spectroscopic Techniques for Structural Confirmation
The definitive identification of this compound relies on a combination of advanced spectroscopic methods. These techniques provide detailed information about the molecule's atomic composition, connectivity, and functional groups, collectively forming a comprehensive structural profile. researchgate.nettandfonline.comresearchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone in the structural elucidation of organic molecules. For this compound, ¹H and ¹³C NMR analyses are instrumental in assigning the specific positions of protons and carbons within the molecule.
¹H NMR data reveals the presence of characteristic signals corresponding to the different parts of the molecule. For instance, aromatic protons from the phenyl and pyrone rings, a methyl group, and a methoxyl group are readily identified. ijdrt.com The anomeric proton of the glucose unit and the vinyl protons of the p-coumaroyl group also exhibit distinct chemical shifts and coupling constants, which are crucial for confirming their presence and stereochemistry. researchgate.netijdrt.com
Detailed two-dimensional (2D) NMR experiments, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are employed to establish the connectivity between protons and carbons, ultimately piecing together the entire molecular framework.
Table 1: Selected ¹H NMR Spectral Data for this compound
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| Aromatic Methyl | 2.3 | s | |
| Methoxyl | 4.2 | s | |
| Aromatic Protons | 7.5, 7.7 | ||
| Phenolic Protons | 12 |
Data sourced from studies on related aloenin (B1665714) structures. ijdrt.com
Mass Spectrometry (MS) Applications: High-Resolution Mass Spectrometry (HRMS) and Liquid Chromatography-Mass Spectrometry (LC-MS)
Mass spectrometry provides critical information about the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) has been pivotal in determining the precise molecular formula of this compound as C₂₈H₂₈O₁₂. researchgate.netnih.govtandfonline.com This technique measures the mass-to-charge ratio with high accuracy, allowing for the unambiguous determination of the elemental composition.
Liquid Chromatography-Mass Spectrometry (LC-MS) is another powerful tool used in the analysis of this compound. In LC-MS analysis of Aloe vera extracts, this compound is identified as a phenyl pyrone. hu.edu.jo It typically produces a deprotonated molecular ion [M-H]⁻ at m/z 555 in the negative ion mode. hu.edu.jo Further fragmentation analysis (MS²) reveals characteristic daughter ions at m/z 247, 391, and 307, which correspond to the loss of specific structural moieties, further confirming the compound's identity. hu.edu.jo
Table 2: Mass Spectrometry Data for this compound
| Technique | Ionization Mode | Observed Ion | m/z |
|---|---|---|---|
| HRMS | ESI | [M+H]⁺ | 557.1708 |
| LC-MS | ESI | [M-H]⁻ | 555 |
| LC-MS/MS | ESI | Fragment Ions | 247, 391, 307 |
HRMS data is calculated, while LC-MS data is from experimental observation. nih.govhu.edu.jo
Ultraviolet-Visible (UV) and Infrared (IR) Spectroscopic Analysis
Ultraviolet-Visible (UV) spectroscopy provides insights into the electronic transitions within the molecule, which is particularly useful for identifying conjugated systems. The UV spectrum of this compound in methanol (B129727) exhibits absorption maxima that are characteristic of its chromone and p-coumaroyl chromophores. researchgate.netresearchgate.netijdrt.com The presence of a long conjugated system is suggested by these absorptions. ijdrt.com
Infrared (IR) spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for hydroxyl (O-H) groups, carbonyl (C=O) groups of the pyrone and ester, aromatic C=C stretching, and C-O stretching vibrations, consistent with its complex structure. researchgate.netresearchgate.net
Stereochemical Determination and Isomeric Investigations
The stereochemistry of this compound is a critical aspect of its structural characterization. The glucose unit exists in a specific stereoisomeric form, which is determined to be β-D-glucopyranosyl based on NMR data and comparison with related known compounds. researchgate.net The p-coumaroyl ester group is typically found in the (E)- or trans-configuration, as indicated by the large coupling constant of the vinyl protons in the ¹H NMR spectrum. nih.gov The absolute configuration of the entire molecule is confirmed through a combination of spectroscopic data and, in some cases, by chemical degradation or enzymatic hydrolysis to simpler, known compounds. researchgate.net
Computational Approaches in Structural Verification
In recent years, computational methods have become increasingly valuable in the structural verification of natural products. For this compound, computational modeling can be used to predict its three-dimensional structure and to calculate theoretical NMR and UV spectra. These calculated data can then be compared with experimental data to provide an additional layer of confidence in the structural assignment.
Recent in-silico studies have explored the interaction of this compound with biological targets, such as glycogen (B147801) synthase kinase-3β (GSK-3β). biointerfaceresearch.comresearchgate.netafricanjournalofbiomedicalresearch.com These studies utilize molecular docking simulations, which rely on the accurate 3D structure of the compound. For instance, this compound has shown a strong binding affinity to the active site of GSK-3β with a binding energy of -9.5 kcal/mol. biointerfaceresearch.comresearchgate.net Such computational investigations not only support the experimentally determined structure but also provide insights into the molecule's potential biological activities.
Proposed Biosynthetic Routes to Pyronyl and p-Coumaroyl Moieties
The biosynthesis of this compound involves the convergence of two distinct pathways to form its core components: the pyronyl moiety and the p-coumaroyl moiety.
The pyrone nucleus of aloenin is believed to be derived from a polyketide pathway. researchgate.net This involves the sequential condensation of smaller acyl-CoA units, likely acetyl-CoA and malonyl-CoA, to form a polyketide chain that subsequently cyclizes to create the pyrone ring structure. scienceopen.comnih.gov Labeling studies have indicated that the pyrone system in the related compound aloenin is formed via this polyketide route, followed by O-methylation and glucosylation. researchgate.net
The p-coumaroyl moiety originates from the phenylpropanoid pathway. biomedres.us This well-established pathway begins with the amino acid phenylalanine, which is converted to cinnamic acid and then hydroxylated to form p-coumaric acid. scienceopen.com This acid is then activated to p-coumaroyl-CoA, a key intermediate that can be used for the synthesis of various secondary metabolites, including the esterification to the aloenin backbone. scienceopen.commdpi.com
Enzymatic Systems Involved in the Formation of this compound
The formation of this compound is a multi-step process catalyzed by a series of specific enzymes. While the complete enzymatic cascade for this specific compound is not fully elucidated, key enzyme families involved in the biosynthesis of its precursors are well-recognized.
Key Enzymes in the Biosynthesis of Precursors:
| Enzyme Family | Role in Biosynthesis | Precursor Pathway |
|---|---|---|
| Polyketide Synthases (PKS) | Catalyze the condensation of acyl-CoA units to form the polyketide backbone of the pyrone moiety. scienceopen.comnih.gov | Polyketide Pathway |
| Phenylalanine Ammonia-Lyase (PAL) | Converts phenylalanine to cinnamic acid, the initial step in the phenylpropanoid pathway. scienceopen.com | Phenylpropanoid Pathway |
| Cinnamate-4-Hydroxylase (C4H) | Hydroxylates cinnamic acid to produce p-coumaric acid. scienceopen.com | Phenylpropanoid Pathway |
| 4-Coumaroyl:CoA Ligase (4CL) | Activates p-coumaric acid by adding a CoA unit to form p-coumaroyl-CoA. scienceopen.com | Phenylpropanoid Pathway |
| Acyltransferases | Catalyze the transfer of the p-coumaroyl group from p-coumaroyl-CoA to the 2'-hydroxyl group of the glucose moiety of aloenin. mdpi.comoup.com | Final Esterification Step |
| Glucosyltransferases | Attach a glucose molecule to the pyrone aglycone to form aloenin, the direct precursor for the final esterification. researchgate.net | Final steps of Aloenin formation |
| O-Methyltransferases | Involved in the methylation of the pyrone ring during its biosynthesis. researchgate.net | Polyketide Pathway |
Genetic Regulation of Biosynthesis in Aloe Species
The biosynthesis of secondary metabolites like this compound is under tight genetic control. The expression of genes encoding the necessary biosynthetic enzymes is a key regulatory point.
Transcriptome analyses of Aloe vera have identified numerous genes involved in secondary metabolite pathways, including the phenylpropanoid and polyketide pathways. scispace.comnih.gov The expression of these genes can be influenced by various internal and external signals. For instance, the application of methyl jasmonate, a plant stress hormone, has been shown to upregulate the expression of genes related to secondary metabolite synthesis in Aloe vera, suggesting a link between stress responses and the production of these compounds. scispace.comnih.gov
Furthermore, the discovery of transcription factors such as bHLH, NAC, and MYB in Aloe vera points to a complex regulatory network that controls the expression of biosynthetic genes. scispace.comnih.gov These transcription factors can act as master switches, coordinating the expression of multiple genes within a pathway in response to developmental cues and environmental stresses. biorxiv.orgnih.gov Comparative genomics across different plant species can also help identify conserved genes and regulatory elements involved in these biosynthetic pathways. mdpi.com
Environmental and Cultivation Factors Influencing Compound Accumulation
The accumulation of this compound in Aloe plants is not static but is influenced by a variety of external factors. These factors can significantly impact the chemical composition and the concentration of secondary metabolites in the plant. jomped.orgdoi.org
Factors Influencing Secondary Metabolite Accumulation in Aloe Species:
| Factor | Influence on Compound Accumulation |
| Geographical Location | Plants of the same species grown in different geographical locations can exhibit significant variations in their chemical profiles, including the content of secondary metabolites. jomped.orgijamtes.org |
| Climate | Climatic conditions such as temperature, light intensity, and water availability have a substantial effect on the production of secondary metabolites. doi.orgijamtes.org For example, plants grown at higher temperatures have shown altered chemical compositions. ijamtes.org |
| Soil Composition | The type of soil and its mineral content can influence the chemical makeup of the plant. jocpr.com |
| Cultivation Practices | Agronomic practices, including the use of fertilizers and plant growth regulators, can affect the yield of secondary metabolites. frontiersin.org For instance, the application of nitrogen fertilizers has been shown to increase leaf size and yield, which can indirectly affect the total amount of accumulated compounds. frontiersin.org Co-cultivation with other plant species has also been observed to cause minor shifts in the secondary metabolite content. mdpi.com |
| Plant Age and Harvest Time | The chemical composition of an Aloe plant can vary depending on its age and the time of day the leaves are harvested. doi.org |
| Stress Factors | Abiotic and biotic stresses, such as drought, extreme temperatures, and pathogen attacks, can induce the production of secondary metabolites as a defense mechanism. nih.govasianpubs.org For example, moderate stress conditions can promote the accumulation of bioactive ingredients. asianpubs.org The application of elicitors like salicylic (B10762653) acid can also stimulate the biosynthesis of secondary metabolites. nih.gov |
Molecular Mechanisms and Biological Activities of Aloenin 2 P Coumaroyl Ester in Vitro and in Silico Studies
Investigation of Anti-inflammatory Potential and Associated Cellular Pathways (In Vitro)
While direct in vitro studies on the anti-inflammatory activity of Aloenin-2'-p-coumaroyl ester are not extensively detailed in the available research, related compounds from Aloe species offer significant insights. For instance, Aloenin (B1665714) aglycone, a structurally related compound, has been shown to inhibit TNFα-induced NF-κB transcriptional activity with an IC50 value of 18.7 μM in HepG2 cells. medchemexpress.com This inhibition is significant as the NF-κB pathway is a key regulator of inflammation. The study also demonstrated that Aloenin aglycone at a concentration of 10 μM reduced the gene expression of inducible nitric oxide synthase (iNOS) and intercellular adhesion molecule-1 (ICAM-1), both of which are involved in inflammatory processes. medchemexpress.comfao.org
Furthermore, extracts from Aloe vera have been found to suppress inflammatory responses in lipopolysaccharide (LPS)-induced RAW264.7 macrophages. nih.gov These extracts were shown to inhibit the production of pro-inflammatory cytokines such as IL-6 and TNF-α. nih.gov The anti-inflammatory effects were attributed to the regulation of the NF-κB, ERK, and JNK signaling pathways. nih.gov Given that this compound is a constituent of Aloe vera extracts, it is plausible that it contributes to these observed anti-inflammatory effects. hu.edu.joresearchgate.netnih.gov
Glycogen (B147801) Synthase Kinase-3β (GSK3-β) Inhibition: In Silico and Mechanistic Studies
Recent in silico research has highlighted the potential of this compound as an inhibitor of Glycogen Synthase Kinase-3β (GSK3-β), a key enzyme implicated in various cellular processes, including inflammation and wound healing. biointerfaceresearch.comcore.ac.uk
Molecular Docking and Binding Affinity Analysis of this compound to GSK3-β
Molecular docking studies have demonstrated a strong binding affinity of this compound to the active site of the GSK3-β protein. biointerfaceresearch.com In one study, it exhibited a high docking score of -9.5 kcal/mol, which was significantly lower than the co-crystallized ligand's score of -6.2 kcal/mol, indicating a more favorable binding interaction. biointerfaceresearch.comresearchgate.net This strong binding affinity suggests that this compound has a considerable potential to inhibit the activity of the GSK3-β protein. biointerfaceresearch.com
Table 1: Molecular Docking Results of Aloe Vera Compounds with GSK3-β
| Compound | Binding Energy (kcal/mol) |
| This compound | -9.5 |
| Co-crystallized ligand (Sulphathiazole) | -6.2 |
This table is based on data from in silico studies and illustrates the comparative binding affinity. biointerfaceresearch.comresearchgate.net
Elucidation of Key Molecular Interactions with GSK3-β Active Site
The strong binding of this compound to GSK3-β is facilitated by a network of molecular interactions within the enzyme's active site. researchgate.net Analysis of the docked conformation has revealed the formation of numerous hydrogen bonds and hydrophobic interactions. biointerfaceresearch.com Key residues in the GSK3-β active site that interact with this compound include Phe67, Gln89, and Asn95. biointerfaceresearch.comresearchgate.net These interactions are crucial for substrate recognition and binding. researchgate.net The interactions observed include hydrogen bonds with Ser66, Glu67, Gly202, Ser203, and Asn213, carbon-hydrogen bonds with Phe67, Asn213, Ile217, Val263, Val214, Phe291, and Phe293, an ionic interaction with Lys85, a pi-cation interaction with Arg96, and a pi-pi stacking interaction with Phe67. researchgate.net
Implications for Downstream Signaling Pathways (e.g., Wnt Pathway) in Cellular Models
The inhibition of GSK3-β by this compound has significant implications for downstream signaling pathways, particularly the Wnt/β-catenin pathway. biointerfaceresearch.com GSK3-β is a crucial component of the Wnt signaling pathway, which plays a vital role in processes like wound healing. biointerfaceresearch.comresearchgate.net Inhibition of GSK3-β leads to the activation and nuclear translocation of β-catenin, which in turn regulates the expression of specific genes. biointerfaceresearch.com By inactivating GSK3-β, this compound may upregulate this pathway, potentially promoting cellular processes associated with tissue repair and regeneration. biointerfaceresearch.com Some studies suggest that Aloe vera extracts can activate the Wnt/β-catenin signaling pathway, further supporting the potential role of its constituents in this process. researchgate.net
Antifungal Activities against Plant Pathogens (In Vitro Assays)
In vitro studies have demonstrated the antifungal potential of Aloe vera extracts containing this compound against various plant pathogenic fungi. hu.edu.joresearchgate.net An ethanolic extract of Aloe vera leaves, which was shown by LC-MS analysis to contain this compound, exhibited inhibitory activity against Fusarium roseum, Fusarium oxysporum lycopersici, and Botrytis cinerea. hu.edu.joresearchgate.net While the specific contribution of this compound to this activity was not isolated in the study, its presence in the active extract suggests a potential role. hu.edu.joresearchgate.net Other compounds in Aloe, such as aloin (B1665253) and aloe-emodin (B1665711), have also been shown to have significant inhibitory effects on the growth of plant pathogenic fungi. hu.edu.jo
Allelopathic Effects of Aloe Extracts Containing this compound (In Vitro)
Allelopathy refers to the chemical inhibition of one plant by another, due to the release of growth-inhibiting substances into the environment. In vitro studies have been conducted to evaluate the allelopathic potential of Aloe vera leaf extracts, which have been shown through Liquid Chromatography-Mass Spectrometry (LC-MS) analysis to contain this compound along with other bioactive compounds. hu.edu.joresearchgate.net
One study investigated the effect of aqueous Aloe vera leaf extracts at different concentrations on the germination and seedling growth of durum wheat (Triticum durum) and a common weed, Amaranthus hybridus. hu.edu.joresearchgate.net The results indicated that the extract exhibited significant allelopathic activity. hu.edu.jo
The aqueous extract slowed the germination kinetics for both species. hu.edu.joresearchgate.net For Amaranthus hybridus, the extract significantly decreased the final germination rate, achieving 100% inhibition at concentrations of 10% and 25%. hu.edu.joresearchgate.net A less pronounced inhibitory effect on germination was observed for Triticum durum, with a 40% inhibition at a 25% extract concentration. hu.edu.joresearchgate.net
Furthermore, the extract demonstrated a strong inhibitory effect on seedling growth. For Triticum durum, the extract inhibited root length by 98% and stem height by 100% at a 25% concentration. hu.edu.joresearchgate.net All tested concentrations of the aqueous extract inhibited the root length of Amaranthus hybridus, with complete inhibition at 10% and 25% concentrations. hu.edu.joresearchgate.net These findings suggest that compounds within the Aloe vera extract, including this compound, contribute to its potential as a natural herbicide. hu.edu.jo
Table 2: Allelopathic Effects of Aqueous Aloe vera Leaf Extract (In Vitro)
| Target Species | Extract Concentration | Effect on Germination | Effect on Seedling Growth |
|---|---|---|---|
| Amaranthus hybridus | 10% | 100% inhibition | 100% inhibition of root growth. hu.edu.joresearchgate.net |
| 25% | 100% inhibition | 100% inhibition of root growth. hu.edu.joresearchgate.net |
| Triticum durum | 25% | 40% inhibition | 98% inhibition of root length; 100% inhibition of stem height. hu.edu.joresearchgate.net |
Other Reported Biological Activities in Controlled Laboratory Settings (In Vitro)
Beyond its potential interaction with GSK-3β and its allelopathic properties, this compound and extracts containing it have been evaluated for other biological activities in vitro.
Antifungal Activity An ethanol (B145695) extract of Aloe vera leaves, identified by LC-MS to contain this compound, was tested for its antifungal activity against three plant pathogenic fungi: Fusarium roseum, Fusarium oxysporum lycopersici, and Botrytis cinerea. hu.edu.joresearchgate.net The study revealed that the extract possessed inhibitory activity against all tested fungal strains. hu.edu.joresearchgate.net The growth of Botrytis cinerea was completely inhibited (100%) by the extract at concentrations of 1.25%, 2.50%, and 5%. hu.edu.jo The extract also partially inhibited the growth of Fusarium roseum and Fusarium oxysporum lycopersici in a dose-dependent manner. hu.edu.jo
Table 3: Antifungal Activity of Ethanolic Aloe vera Leaf Extract (In Vitro)
| Fungal Species | Extract Concentration | Mycelial Growth Inhibition Rate (%) |
|---|---|---|
| Botrytis cinerea | 1.25% | 100% ± 0.00 |
| 2.50% | 100% ± 0.00 | |
| 5% | 100% ± 0.00 | |
| Fusarium roseum | 0.62% | 51% ± 2.64 |
| 1.25% | 77.33% ± 1.15 | |
| 2.50% | 85% ± 3.60 | |
| 5% | 92% ± 2.64 | |
| Fusarium oxysporum lycopersici | 2.50% | 55% ± 1.63 |
| 5% | 71% ± 4.58 |
Data sourced from Bendjedid et al. (2021) hu.edu.jo
Anti-inflammatory Potential this compound is noted as a natural product with potential for research into inflammation. medchemexpress.commedchemexpress.com While detailed in vitro studies on the specific anti-inflammatory mechanisms of the isolated compound are limited in the provided context, its presence in Aloe vera, a plant known for its traditional use in inflammatory conditions, supports this area for future investigation. nih.gov
Table 4: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| Glycogen Synthase Kinase-3β (GSK-3β) |
| β-catenin |
| OATP2B |
| BSEP |
| Sulphathiazole |
| α-tocopherol |
Chemotaxonomic Significance of Aloenin 2 P Coumaroyl Ester in the Genus Aloe
Distributional Patterns across Different Aloe Species and Varieties
Aloenin-2'-p-coumaroyl ester has been identified in a select number of Aloe species, suggesting a limited and specific distribution within the genus. Its presence has been confirmed through phytochemical analyses, primarily using techniques like High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS). hu.edu.joresearchgate.net
The compound has been reliably isolated from the leaf exudates of Aloe vera (syn. Aloe barbadensis), one of the most commercially significant species. researchgate.netnih.govmedchemexpress.com It has also been reported in Aloe nyeriensis and Aloe arborescens. ben-erikvanwyk.comchemfaces.comkisti.re.kr The identification of this compound in these species highlights its occurrence in aloes originating from different geographical regions, from Southern Africa (A. arborescens) to East Africa (A. nyeriensis). ben-erikvanwyk.comijdrt.com
The table below summarizes the known distribution of this compound in the Aloe genus based on available scientific literature.
| Species | Common Name | Reference(s) |
| Aloe vera (L.) Burm. f. (syn. A. barbadensis Mill.) | Aloe Vera | researchgate.netnih.govmedchemexpress.comnih.gov |
| Aloe nyeriensis Christian | Nyeri Aloe | ben-erikvanwyk.comkisti.re.krnih.gov |
| Aloe arborescens Mill. | Krantz Aloe, Candelabra Aloe | chemfaces.com |
This table is based on published phytochemical studies and may not represent a complete survey of all ~590 species in the genus. wikipedia.org
This compound as a Chemotaxonomic Marker for Species Differentiation
A chemotaxonomic marker is a chemical compound whose presence, absence, or relative concentration is characteristic of a particular taxonomic group. Within the genus Aloe, compounds such as specific anthrones and chromones have been used to delineate sections and series. ids.ac.ukscielo.br For instance, certain chromone (B188151) esters are considered unique chemotaxonomic characters restricted to specific sections like Anguialoe. scielo.br
While this compound has a relatively restricted distribution, current research does not formally designate it as a definitive chemotaxonomic marker for a specific infrageneric group. Its presence in species from different sections of the genus suggests its taxonomic significance may be complex. For example, in A. vera and A. arborescens, it co-occurs with a wide array of other phenolics, including the nearly ubiquitous C-glycosyl anthrones aloin (B1665253) A and B, and various chromones like aloesin (B1665252). nih.govijdrt.com
However, the limited occurrence of this compound and its parent compound, aloenin (B1665714), makes them noteworthy. ids.ac.uk The presence of such relatively uncommon pyrones, often alongside more widespread compounds, contributes to a unique chemical fingerprint for a given species. Further comprehensive screening across a wider range of Aloe species is necessary to fully elucidate the potential of this compound as a marker for species differentiation or to identify specific chemotypes within the genus.
Phylogenetic Implications and Evolutionary Relationships within Asphodelaceae
The family Asphodelaceae is divided into subfamilies, with Aloe belonging to the Alooideae. ben-erikvanwyk.comwisc.edu Molecular phylogenetic studies have revealed that the genus Aloe as traditionally circumscribed is polyphyletic, meaning it does not consist of a single common ancestor and all its descendants. wisc.edu This has led to ongoing revisions of the classification of alooid genera.
The chemistry of the Asphodelaceae provides characters that are phylogenetically informative. The family is characterized by the presence of anthrone-C-glycosides in the leaves and 1-methyl-8-hydroxyanthraquinones in the roots. iastate.edu The distribution of different classes of secondary metabolites, such as anthrones, chromones, and pyrones, reflects the evolutionary diversification within the group. researchgate.net
Phenylpyrones like aloenin and its derivatives, including this compound, represent a distinct biosynthetic pathway within the broader polyketide metabolism of the genus. notulaebotanicae.ro The distribution of these compounds does not currently align perfectly with the major clades identified through DNA sequencing. wisc.edu This suggests that the evolution of these chemical pathways may have occurred multiple times or been lost in various lineages. The presence of this compound in phylogenetically distant species could be an example of convergent evolution of a chemical trait or the retention of an ancestral character in a few select lineages. Understanding the full phylogenetic implication requires mapping the distribution of these pyrones onto a robust, well-sampled molecular phylogeny of the entire genus.
Comparative Phytochemistry of this compound with Other Chromones and Pyrones
The leaf exudate of Aloe species is a complex mixture of phenolic compounds, primarily belonging to the anthrone, chromone, and pyrone classes. nih.gov this compound belongs to the pyrone class and can be compared with other structurally related compounds found within the genus.
Comparison with Other Pyrones: The pyrone skeleton in Aloe is exemplified by aloenin , the parent compound of this compound. ids.ac.uk Aloenin is a 6-phenyl-α-pyrone with a glucose moiety attached. Other related pyrones identified in Aloe species include aloenin aglycone (lacking the glucose), and aloenin B . mdpi.comben-erikvanwyk.com this compound is distinguished by the addition of a p-coumaroyl group to the glucose moiety of aloenin, making it a more complex ester. ids.ac.uk This structural modification significantly alters the molecule's polarity and size. These pyrones are generally less common across the genus than chromones or anthrones. nih.gov
Comparison with Chromones: Chromones are the most abundant phenolic compounds in many Aloe species. nih.gov The most common are aloesin (also known as aloeresin B) and its p-coumaroyl ester, aloeresin A . mdpi.com Structurally, chromones differ from pyrones in the arrangement of the heterocyclic ring. While both are bicyclic aromatic compounds derived from the polyketide pathway, chromones are benzopyran-4-ones, whereas the pyrones in Aloe are based on a phenyl-α-pyrone core.
The table below provides a comparative overview of this compound and other related phenolic compounds in Aloe.
| Compound | Chemical Class | Core Structure | Key Substituents | Commonality in Aloe |
| This compound | Phenylpyrone | 6-phenyl-α-pyrone | Glucosyl, p-coumaroyl ester | Infrequent |
| Aloenin | Phenylpyrone | 6-phenyl-α-pyrone | Glucosyl | Infrequent |
| Aloenin B | Phenylpyrone | 6-phenyl-α-pyrone | Glucosyl | Infrequent |
| Aloesin | Chromone | Benzopyran-4-one | C-glucosyl, acetonyl | Abundant |
| Aloeresin A | Chromone | Benzopyran-4-one | C-glucosyl, acetonyl, p-coumaroyl ester | Common |
The co-occurrence of these different classes of compounds creates a complex phytochemical profile. In Aloe vera, for example, this compound is found alongside anthrones (aloin A, aloin B), and a variety of chromones (aloesin, isoaloeresin D). hu.edu.jonih.gov This chemical synergy and diversity are central to the chemotaxonomic characterization of each species.
Advanced Analytical Methodologies for Detection and Quantification
Quantitative Analysis of Aloenin-2'-p-coumaroyl Ester using LC-MS/MS
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) stands as a premier technique for the quantitative analysis of this compound due to its high sensitivity and selectivity. This method involves the separation of the compound from a complex mixture using liquid chromatography, followed by its ionization and detection by a tandem mass spectrometer.
In a typical analysis, a UHPLC (Ultra High-Performance Liquid Chromatography) system is coupled with a high-resolution mass spectrometer, such as a Q-TOF (Quadrupole Time-of-Flight), equipped with an electrospray ionization (ESI) source. nih.gov The chromatographic separation is often achieved on a C18 column. nih.govmdpi.com The mobile phase usually consists of a gradient of acidified water (often with formic acid) and acetonitrile (B52724). nih.govmdpi.com
Mass spectrometry data is acquired in both positive and negative ionization modes to provide comprehensive structural information. nih.gov For this compound, which has a molecular formula of C₂₈H₂₈O₁₂, the deprotonated molecule [M-H]⁻ is observed at an m/z of 555. nih.govhu.edu.jo Further fragmentation in the MS² spectrum reveals characteristic ions that confirm its identity. For instance, a fragment ion at m/z 249.0758 corresponds to the loss of coumaroyl and glucose units. mdpi.com
| Parameter | Description | Reference |
|---|---|---|
| Chromatography System | UHPLC system (e.g., Thermo Scientific Dionex 3000) | nih.gov |
| Column | Agilent Zorbax Eclipse Plus C18 (2.1 × 100 mm, 1.8 µm) | nih.gov |
| Mobile Phase | Gradient of 0.1% formic acid in water and acetonitrile | nih.govmdpi.com |
| Ionization Source | Electrospray Ionization (ESI) | nih.gov |
| Mass Analyzer | Quadrupole Time-of-Flight (Q-TOF) | nih.gov |
| Precursor Ion [M-H]⁻ | m/z 555 | nih.govhu.edu.jo |
| Key Fragment Ion | m/z 249.0758 | mdpi.com |
High-Performance Liquid Chromatography (HPLC) with Photodiode Array (PDA) Detection for Phytochemical Profiling
High-Performance Liquid Chromatography with Photodiode Array (PDA) detection is a robust and widely used method for the phytochemical profiling of plant extracts containing this compound. mdpi.commdpi.com This technique allows for the simultaneous quantification of multiple compounds and provides spectral information that aids in their identification.
The separation is typically performed on a C18 column with a mobile phase consisting of an acidified water and acetonitrile gradient. mdpi.comscielo.br The PDA detector records the UV-Vis spectrum of the eluting compounds, which is crucial for identifying and distinguishing different phytochemicals. mdpi.commdpi.com For instance, the UV wavelength for detection can be set to specific values like 254 nm, 290 nm, and 350 nm to monitor various classes of compounds present in the extract. scielo.br
HPLC-PDA methods are valuable for creating a "fingerprint" chromatogram of a plant extract, which is characteristic of the species and can be used for quality control purposes. researchgate.net This profiling helps in comparing different samples and ensuring the consistency of phytochemical composition. scielo.brresearchgate.net
Method Validation and Quality Control in Research Samples
To ensure the reliability and accuracy of analytical results for this compound, rigorous method validation is essential. Validation is typically performed according to the guidelines from the International Council for Harmonisation (ICH). mdpi.com Key validation parameters include linearity, limits of detection (LOD) and quantification (LOQ), precision, and accuracy (recovery). mdpi.comresearchgate.net
Linearity: This is established by analyzing a series of standard solutions of the compound at different concentrations. A good linear relationship is indicated by a correlation coefficient (r²) greater than 0.999. mdpi.com
LOD and LOQ: The limit of detection is the lowest concentration of the analyte that can be reliably detected, while the limit of quantification is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. researchgate.net For similar compounds, LOD and LOQ values can be in the low µg/mL range. mdpi.comresearchgate.net
Precision: This is assessed by analyzing replicate samples on the same day (intra-day precision) and on different days (inter-day precision). The results are expressed as the relative standard deviation (RSD), which should typically be low, for instance, less than 2%. mdpi.com
Accuracy: This is determined by a recovery study, where a known amount of the standard compound is added to a sample and then analyzed. The percentage of the recovered analyte indicates the accuracy of the method. mdpi.com
Quality control in research involves the routine analysis of quality control samples alongside the test samples to monitor the performance of the analytical method.
Development of Reference Standards and Certified Reference Materials for this compound
The availability of high-purity reference standards and certified reference materials (CRMs) is fundamental for the accurate quantification of this compound. researchgate.net Reference standards are highly purified compounds used to calibrate analytical instruments and to identify and quantify the compound in a sample.
The isolation and purification of this compound from natural sources, such as Aloe barbadensis Mill (Aloe vera), is a common method for preparing reference standards. researchgate.netmedchemexpress.commedchemexpress.com Techniques like high-speed counter-current chromatography (HSCCC) can be employed for this purpose. researchgate.net In one study, HSCCC was used to obtain this compound with a purity of 95.6%, as determined by HPLC. researchgate.net The identity and structure of the purified compound are confirmed using spectroscopic techniques such as High-Resolution Mass Spectrometry (HRMS), Nuclear Magnetic Resonance (NMR), and Infrared (IR) spectroscopy. researchgate.net
Structural Modifications and Structure Activity Relationship Sar Studies of Aloenin 2 P Coumaroyl Ester Analogs
Semi-Synthesis and Total Synthesis Approaches for Aloenin-2'-p-coumaroyl Ester Derivatives
While specific semi-synthesis or total synthesis pathways for derivatives of this compound are not prominent in the current scientific literature, the chemical manipulation of other bioactive compounds from Aloe species, such as aloin (B1665253) and aloesin (B1665252), has been successfully demonstrated. These studies offer a foundational framework for the potential synthesis of this compound analogs.
For instance, semi-synthetic work on aloin A/B, a C-glycosidic anthrone, has shown its conversion to aloe-emodin (B1665711) and subsequently to rhein (B1680588) through oxidative hydrolysis. researchgate.net This process of modifying the aglycone core while retaining or altering the glycosidic moiety suggests that similar transformations could be applied to the aloenin (B1665714) backbone of this compound.
Furthermore, a patented method for the synthesis of aloesin derivatives, specifically involving alkylation at the C-7 hydroxyl group, highlights a feasible route for functional group modification on the chromone (B188151) core that is structurally related to the phenylpyrone structure of aloenin. google.com The reaction of aloesin with a substituted alkane in the presence of a base demonstrates that the hydroxyl groups on these types of molecules are accessible for chemical modification. google.com These examples of semi-synthesis on related Aloe compounds indicate the potential for creating a library of this compound derivatives for further biological evaluation.
Design and Evaluation of Structural Analogs for Enhanced Biological Activity (In Vitro)
The design and in vitro evaluation of structural analogs of this compound are primarily guided by the activities observed in the parent compound and its structural relatives. While direct in vitro studies on a series of synthetic this compound analogs are limited, research on derivatives of the structurally similar aloe-emodin provides a strong rationale for future work.
In one study, twenty derivatives of aloe-emodin were designed and synthesized, leading to the discovery of compounds with potent tyrosinase inhibitory, antibacterial, and anti-inflammatory activities. nih.gov Notably, derivatives incorporating a thiosemicarbazide (B42300) moiety exhibited significantly enhanced tyrosinase inhibition compared to the parent compound. nih.gov This suggests that modifying the periphery of the core structure of these Aloe-derived compounds can lead to substantial improvements in biological activity.
Based on these findings, structural analogs of this compound could be designed to explore the impact of various functional groups on its bioactivity. For example, modifications to the p-coumaroyl ester group, the glycosidic linkage, or the phenylpyrone core could be systematically undertaken. The subsequent in vitro evaluation of these analogs against relevant biological targets, such as enzymes or receptors implicated in inflammation or microbial growth, would be crucial for establishing a clear SAR. The cytotoxic and antioxidant activities of related compounds like aloeresin and aloenin have been evaluated, providing a baseline for comparison. ijdrt.com
Computational Chemistry and Quantitative Structure-Activity Relationship (QSAR) Modeling for Lead Optimization
Computational chemistry and Quantitative Structure-Activity Relationship (QSAR) modeling have been employed to investigate the therapeutic potential of this compound, particularly in the context of wound healing through the inhibition of Glycogen (B147801) Synthase Kinase-3β (GSK-3β). ijdrt.combiointerfaceresearch.com These in silico approaches provide a powerful tool for lead optimization by predicting the biological activity of compounds based on their molecular structure.
A study utilizing molecular docking and QSAR analysis identified this compound as a potent inhibitor of GSK-3β. ijdrt.combiointerfaceresearch.com The docking results revealed a strong binding affinity, with a binding energy of -9.5 kcal/mol, which is more favorable than the co-crystallized ligand (-6.2 kcal/mol). ijdrt.combiointerfaceresearch.com The QSAR analysis yielded a pIC50 value of 5.28, indicating significant inhibitory potential. ijdrt.combiointerfaceresearch.com
The developed QSAR models can be instrumental in guiding the design of novel this compound derivatives with enhanced GSK-3β inhibitory activity. nih.gov By correlating molecular descriptors with biological activity, these models can help identify the key structural features that contribute to the compound's potency. This allows for the rational design of new analogs with optimized properties, which can then be synthesized and tested in vitro.
| Parameter | Value | Significance |
|---|---|---|
| Target Protein | Glycogen Synthase Kinase-3β (GSK-3β) | A key enzyme in wound healing pathways. ijdrt.combiointerfaceresearch.com |
| Binding Energy | -9.5 kcal/mol | Indicates strong binding affinity to the active site of GSK-3β. ijdrt.combiointerfaceresearch.com |
| pIC50 (QSAR) | 5.28 | Predicts significant inhibitory activity. ijdrt.combiointerfaceresearch.com |
Impact of Functional Group Modifications on Molecular Interactions with Target Proteins (In Silico/In Vitro)
In silico molecular docking studies have provided detailed insights into the molecular interactions between this compound and its target protein, GSK-3β. ijdrt.combiointerfaceresearch.com These studies reveal the specific functional groups responsible for the compound's binding affinity and selectivity.
The docking analysis showed that this compound forms a number of crucial interactions within the active site of GSK-3β. These include:
Hydrogen Bonds: with residues Ser66, Glu67, Gly202, Ser203, and Asn213. google.comijdrt.com
Hydrophobic Interactions: with residues Phe67, Asn213, Ile217, Val263, Val214, Phe291, and Phe293. google.comijdrt.com
Ionic Interaction: with Lys85. google.com
Pi-Cation Interaction: with Arg96. google.com
Pi-Pi Stacking: with Phe67. google.com
These extensive interactions explain the high binding affinity observed in the docking simulations. ijdrt.combiointerfaceresearch.com The p-coumaroyl ester moiety and the hydroxyl groups on the glucose and phenylpyrone core are all likely to play significant roles in these interactions.
While in vitro data on a series of modified analogs is not yet available, these in silico findings provide a strong basis for predicting the impact of functional group modifications. For example, altering the substitution pattern on the p-coumaroyl ring could affect the hydrophobic and pi-stacking interactions. Similarly, modifying the hydroxyl groups could impact the hydrogen bonding network. Future in vitro studies on synthesized analogs would be necessary to validate these in silico predictions and to fully elucidate the SAR of this compound.
| Interaction Type | Interacting Residues |
|---|---|
| Hydrogen Bonds | Ser66, Glu67, Gly202, Ser203, Asn213 google.comijdrt.com |
| Hydrophobic Interactions | Phe67, Asn213, Ile217, Val263, Val214, Phe291, Phe293 google.comijdrt.com |
| Ionic Interaction | Lys85 google.com |
| Pi-Cation Interaction | Arg96 google.com |
| Pi-Pi Stacking | Phe67 google.com |
Future Research Directions and Translational Perspectives
Comprehensive Elucidation of Complete Biosynthetic Pathways for Aloenin-2'-p-coumaroyl Ester
The biosynthesis of this compound is a multi-step process that begins with its precursor, aloenin (B1665714). The carbon skeleton of aloenin is formed through the acetate-malonate pathway, a common route for the production of polyketides in plants. nih.govnih.govnih.gov Studies using radiolabeled precursors in Aloe arborescens var. natalensis have shown that acetate (B1210297) and malonate are incorporated into the aloenin structure. nih.govnih.gov The methoxyl group of aloenin is derived from methionine. nih.govnih.gov
A key enzyme in this process is a type III polyketide synthase (PKS). Research has identified a multifunctional PKS, termed PKS3, in Aloe arborescens that can produce a hexaketide pyrone, which serves as a precursor to aloenin. spandidos-publications.com This enzyme catalyzes the sequential condensation of multiple malonyl-CoA molecules. spandidos-publications.com The formation of the pyrone ring is a critical step, which is then followed by O-methylation and subsequent glycosylation to form aloenin. nih.gov
The final step in the formation of this compound is the acylation of aloenin with a p-coumaroyl group. This likely involves an acyltransferase that facilitates the ester bond formation. The p-coumaroyl moiety itself originates from the phenylpropanoid pathway, which synthesizes various phenolic compounds from the amino acid phenylalanine. researchgate.netresearchgate.net This pathway is a major source of secondary metabolites in plants. researchgate.net
Future research should focus on identifying and characterizing the specific acyltransferase responsible for the coumaroylation of aloenin. A complete understanding of the entire biosynthetic pathway, including the regulatory mechanisms that control the expression of the involved enzymes, will be essential for any future efforts in metabolic engineering to enhance the production of this compound.
Table 1: Key Steps in the Biosynthesis of this compound
| Step | Precursors/Intermediates | Key Pathway/Enzyme | Description |
| 1. Polyketide Chain Formation | Acetate, Malonate | Acetate-Malonate Pathway / Polyketide Synthase (PKS3) | Sequential condensation of malonyl-CoA units to form a hexaketide pyrone precursor. nih.govnih.govspandidos-publications.com |
| 2. Methylation | S-adenosyl methionine | Methyltransferase | Addition of a methyl group to the pyrone structure. nih.govnih.gov |
| 3. Glycosylation | UDP-glucose (putative) | Glycosyltransferase | Attachment of a glucose molecule to form aloenin. |
| 4. Phenylpropanoid Pathway | Phenylalanine | Phenylalanine ammonia-lyase (PAL) and subsequent enzymes | Synthesis of p-coumaroyl-CoA. researchgate.netresearchgate.net |
| 5. Acylation | Aloenin, p-coumaroyl-CoA (putative) | Acyltransferase | Transfer of the p-coumaroyl group to the 2'-position of the glucose moiety of aloenin. |
Identification of Novel Molecular Targets and Signaling Pathways (In Vitro)
The molecular targets and signaling pathways affected by this compound are an area of active investigation, with current knowledge primarily derived from in-silico studies. These computational models suggest that Glycogen (B147801) Synthase Kinase-3β (GSK3-β) may be a potential target. researchgate.net Molecular docking studies have indicated a strong binding affinity of this compound to the active site of the GSK3-β protein. researchgate.net GSK3-β is a key regulator in numerous signaling pathways, including the Wnt/β-catenin pathway, which is crucial for processes like wound healing. researchgate.net Inhibition of GSK3-β can lead to the activation of β-catenin and the transcription of target genes. researchgate.net
Further in-silico analyses have suggested that this compound may also inhibit Organic Anion Transporting Polypeptide 2B1 (OATP2B1) and Bile Salt Export Pump (BSEP). notulaebotanicae.ro
While in-silico studies provide valuable hypotheses, in-vitro experimental validation is essential. Future research should aim to confirm these predicted interactions using biochemical and cell-based assays. For instance, kinase activity assays could verify the inhibitory effect on GSK3-β. Furthermore, studies on cell lines could elucidate the downstream effects on signaling pathways like the Wnt/β-catenin and MAPK/ERK pathways. mdpi.comumw.edu.pl Research on other p-coumaroyl derivatives has shown their ability to modulate pathways such as the PI3K/AKT/GSK3β signaling pathway, suggesting a potential avenue of investigation for this compound. mdpi.com
Investigation of Synergistic and Antagonistic Effects with Other Aloe Phytochemicals (In Vitro)
Aloe vera contains a complex mixture of phytochemicals, and their biological effects are often the result of synergistic or antagonistic interactions. ugal.ro While direct in-vitro studies on the synergistic or antagonistic effects of this compound with other Aloe compounds are currently lacking, research on whole Aloe extracts and other specific constituents provides a strong rationale for such investigations.
Studies have shown that the combined action of various Aloe compounds can lead to enhanced biological activity. klarity.health For example, the anti-inflammatory and antioxidant effects of Aloe vera gel are attributed to the synergistic interplay of its components. researchgate.net The antioxidant capacity of Aloe extracts is often a result of the additive and synergistic effects of its phenolic compounds. nih.gov In the context of cancer research, synergistic effects have been observed between aloe-emodin (B1665711) and conventional chemotherapy drugs like cisplatin (B142131) and paclitaxel. nih.govspandidos-publications.comhnhtipdergisi.com
Conversely, antagonistic effects have also been noted. For instance, certain maloyl glucans from Aloe vera gel have demonstrated potent anti-inflammatory effects but appear to have antagonistic effects on cell proliferation. nih.gov
Future in-vitro studies should be designed to investigate the interactions of this compound with other prominent Aloe phytochemicals such as aloin (B1665253), aloe-emodin, aloesin (B1665252), and acemannan. klarity.healththieme-connect.com These studies could utilize checkerboard assays to determine synergistic, additive, or antagonistic effects on various cellular processes, including inflammation, proliferation, and oxidative stress. Understanding these interactions is critical for developing standardized, efficacious Aloe-based products.
Development of Innovative Extraction and Purification Technologies for Research Scale
The isolation of this compound for research purposes requires efficient and selective extraction and purification methods. Traditional methods like maceration and Soxhlet extraction often involve large volumes of organic solvents and long extraction times. hnhtipdergisi.com For the purification of this compound, along with other compounds like aloin and isoaloeresin D, high-speed counter-current chromatography (HSCCC) has been successfully employed. thieme-connect.commdpi.comacs.org This technique utilizes a two-phase solvent system, such as hexane-ethyl acetate-acetone-water, to achieve separation and purification. thieme-connect.commdpi.comacs.org
To overcome the limitations of conventional methods, several innovative extraction technologies are being explored for the recovery of bioactive compounds from plant materials. hnhtipdergisi.comnih.govgsconlinepress.commaxapress.com These advanced techniques offer advantages such as reduced solvent consumption, shorter extraction times, and higher yields.
Table 2: Advanced Extraction and Purification Technologies for Plant Phenolic Compounds
| Technology | Principle | Advantages |
| Pressurized Liquid Extraction (PLE) | Uses solvents at elevated temperatures and pressures to increase extraction efficiency. nih.govnih.gov | Faster, uses less solvent, and is automated. nih.gov |
| Supercritical Fluid Extraction (SFE) | Employs a supercritical fluid, typically CO2, as the extraction solvent. hnhtipdergisi.comnih.gov | Environmentally friendly, highly selective, and solvent-free final product. hnhtipdergisi.comnih.gov |
| Microwave-Assisted Extraction (MAE) | Microwaves are used to heat the solvent and plant matrix, accelerating the extraction process. hnhtipdergisi.comnih.gov | Rapid, efficient, and requires less solvent. nih.gov |
| Ultrasound-Assisted Extraction (UAE) | High-frequency ultrasound waves create cavitation, disrupting cell walls and enhancing mass transfer. hnhtipdergisi.com | Increased efficiency, reduced extraction time and temperature. hnhtipdergisi.com |
| Preparative High-Performance Liquid Chromatography (Prep-HPLC) | A high-resolution chromatographic technique used for the purification of specific compounds from a mixture. maxapress.com | High purity of the final product. maxapress.com |
| Combined Chromatography Techniques | Sequential use of different chromatography methods (e.g., resin, silica (B1680970) gel, Sephadex) for multi-step purification. maxapress.commdpi.com | Effective for isolating compounds from complex mixtures. maxapress.com |
Future research in this area should focus on optimizing these modern techniques for the specific extraction and purification of this compound. The development of a streamlined and scalable process is crucial for obtaining the quantities of the pure compound needed for extensive in-vitro and subsequent in-vivo research.
Exploration of this compound in Advanced Biotechnological Applications (e.g., Nanoparticle Synthesis Mediation in Research)
The unique chemical properties of phenolic compounds, including coumaroyl esters, make them attractive candidates for various biotechnological applications, particularly in the field of nanotechnology. The green synthesis of metallic nanoparticles using plant extracts has emerged as an eco-friendly and cost-effective alternative to conventional chemical and physical methods. journalejmp.comaustinpublishinggroup.com Phytochemicals present in plant extracts can act as both reducing and capping agents in the synthesis of nanoparticles. nih.govnih.gov
Phenolic compounds, with their hydroxyl and carbonyl groups, are particularly effective in the bioreduction of metal ions and the stabilization of the resulting nanoparticles. klarity.healthnih.gov The p-coumaroyl moiety in this compound, being a hydroxycinnamic acid derivative, possesses antioxidant properties that can facilitate the reduction of metal salts to form nanoparticles. frontiersin.org
The use of specific, purified plant compounds like this compound for nanoparticle synthesis could offer greater control over the size, shape, and surface chemistry of the nanoparticles compared to using crude plant extracts. This, in turn, could lead to nanoparticles with more consistent and predictable properties for various applications.
Future research should investigate the potential of purified this compound to mediate the synthesis of nanoparticles, such as silver and gold nanoparticles. Characterization of these nanoparticles and evaluation of their biological activities, for instance, antimicrobial or anticancer effects, would be a significant step forward. Furthermore, the field of nanomedicine could explore the use of nanoparticles functionalized with this compound for targeted drug delivery and theranostics. nih.govmdpi.com
Q & A
Basic Research Questions
Q. What are the validated methods for isolating Aloenin-2'-p-coumaroyl ester from Aloe barbadensis?
- Methodological Answer : High-speed counter-current chromatography (HSCCC) with a solvent system of ethyl acetate/n-butanol/water (4:1:5, v/v/v) is widely used for initial isolation due to its high resolution for polar compounds . Preparative HPLC (C18 column, 250 × 10 mm, 5 μm) with a gradient of acetonitrile/water (0.1% formic acid) is recommended for further purification, achieving ≥95% purity . Key validation parameters include retention time consistency, UV absorption at 280 nm, and mass spectrometry (HRESIMS) for molecular formula confirmation (C₂₈H₂₈O₁₂, [M+H]+ m/z 557.1603) .
Q. How is the structure of this compound confirmed?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, HMBC, and COSY) is critical. Key structural markers include:
- Trans-olefinic protons (δH ~6.3–7.7, J = 15.9 Hz) for the p-coumaroyl moiety .
- Aromatic protons (δH 6.7–7.4) for the aloenin core .
- Ester carbonyl carbons (δC ~168–169 ppm) confirmed via HMBC correlations .
Q. What analytical techniques are suitable for quantifying this compound in plant extracts?
- Methodological Answer : Ultra-performance liquid chromatography (UPLC) with UV detection at 280 nm provides rapid quantification (retention time: ~8.2 min) . For complex matrices, tandem mass spectrometry (LC-MS/MS) in multiple reaction monitoring (MRM) mode enhances specificity, using transitions such as m/z 557→381 (quantifier) and 557→205 (qualifier) .
Advanced Research Questions
Q. How does this compound biosynthesis occur in Aloe species?
- Methodological Answer : Biosynthesis involves p-coumaroyl-CoA transferase and esterification enzymes. Key steps include:
- Substrate specificity : p-Coumaroyl ester 3-hydroxylase (C3'H) catalyzes hydroxylation of the coumaroyl moiety, confirmed via heterologous expression in Arabidopsis or yeast systems .
- Gene silencing : RNAi knockdown of C3'H in Aloe callus cultures reduces this compound by ~70%, validated via qRT-PCR and metabolomic profiling .
Q. What experimental designs resolve contradictions in reported bioactivity data (e.g., anti-inflammatory vs. negligible effects)?
- Methodological Answer :
- Dose-response standardization : Use in vitro assays (e.g., COX-1/COX-2 inhibition) with pure compound (>98% purity) to avoid matrix interference .
- Cell line specificity : Compare activity in RAW 264.7 macrophages (pro-inflammatory cytokines) vs. primary hepatocytes (metabolic stability) .
- Meta-analysis : Pool data from studies using consistent units (e.g., IC50 in μM) and apply multivariate regression to identify confounding variables (e.g., solvent used in extraction) .
Q. How can metabolic engineering enhance this compound production in heterologous systems?
- Methodological Answer :
- Vector design : Co-express Aloe-derived C3'H and acyltransferase genes in Nicotiana benthamiana via agroinfiltration .
- Optimization : Use elicitors like yeast extract (0.5–1.0 mg/L) to upregulate phenylpropanoid pathways, monitored via LC-MS and transcriptomics .
- Yield validation : Compare titers using stable isotope-labeled internal standards (e.g., ¹³C-p-coumaric acid) to account for losses during extraction .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
